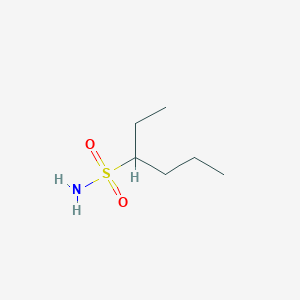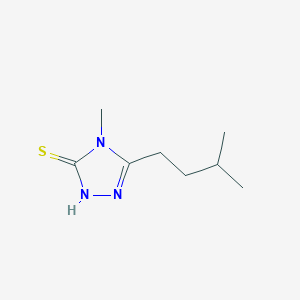
1-(Chloromethyl)-1-cyclopropylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-cyclopropylcyclobutane is an organic compound characterized by a cyclobutane ring with a chloromethyl group and a cyclopropyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclobutane can be achieved through several methods. One common approach involves the chloromethylation of cyclopropylcyclobutane using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 50°C to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of phase transfer catalysts and optimized reaction conditions can further improve the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylcyclobutane.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), Lewis acids (e.g., zinc chloride, aluminum chloride), solvents (e.g., dichloromethane, toluene).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed:
- Substitution reactions yield various derivatives such as amines, alcohols, and thiols.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in cyclopropylcyclobutane.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-cyclopropylcyclobutane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclobutane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Cyclopropylmethyl Chloride: Similar in structure but lacks the cyclobutane ring.
Cyclobutylmethyl Chloride: Similar in structure but lacks the cyclopropyl group.
1-(Bromomethyl)-1-cyclopropylcyclobutane: Similar in structure but contains a bromomethyl group instead of a chloromethyl group
Uniqueness: 1-(Chloromethyl)-1-cyclopropylcyclobutane is unique due to the presence of both a cyclopropyl and a cyclobutane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H13Cl |
|---|---|
Poids moléculaire |
144.64 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-cyclopropylcyclobutane |
InChI |
InChI=1S/C8H13Cl/c9-6-8(4-1-5-8)7-2-3-7/h7H,1-6H2 |
Clé InChI |
YUTNCRLMXPSKRY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


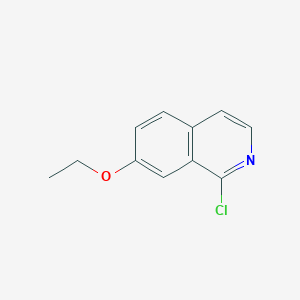

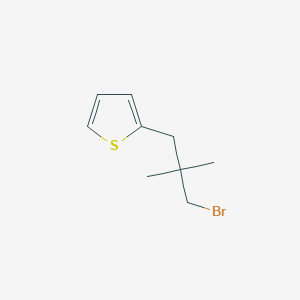
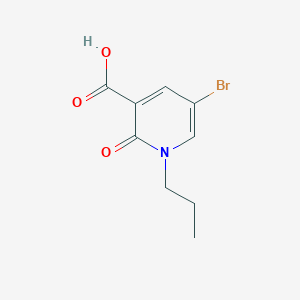
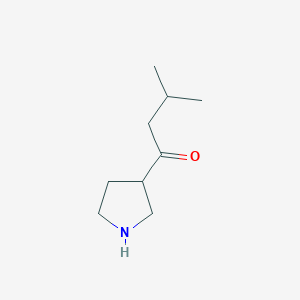
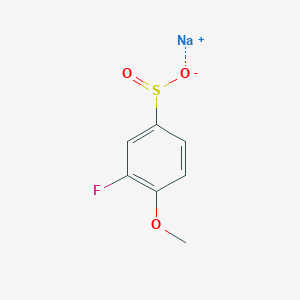
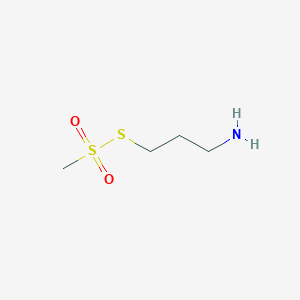
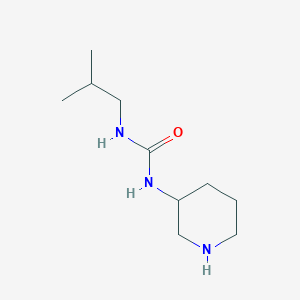
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)
